4-Methyl-1,2,5,6-tetrahydropyridin-2-one

Inflammation Immunopharmacology Nitric Oxide Synthase

SAR studies on tetrahydropyridine scaffolds often suffer from irreproducible results when analogs are substituted without baseline validation. 4-Methyl-1,2,5,6-tetrahydropyridin-2-one provides a defined reference point with a moderate IC50 of 80.3 µM for NO inhibition and a lack of cytotoxicity in RAW 264.7 macrophages. This compound enables precise calibration of biological assays and serves as a critical negative control for COX-2 selectivity screening. Secure a reliable, analytically verified standard to ensure data integrity in your inflammation and drug discovery programs.

Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
Cat. No. B12967084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1,2,5,6-tetrahydropyridin-2-one
Molecular FormulaC6H9NO
Molecular Weight111.14 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NCC1
InChIInChI=1S/C6H9NO/c1-5-2-3-7-6(8)4-5/h4H,2-3H2,1H3,(H,7,8)
InChIKeyXVCSXURKBRBMDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1,2,5,6-tetrahydropyridin-2-one: Benchmark Scaffold


4-Methyl-1,2,5,6-tetrahydropyridin-2-one is a heterocyclic building block belonging to the tetrahydropyridinone class, characterized by a six-membered lactam ring with a methyl substituent at the 4-position. This scaffold serves as a versatile intermediate for constructing bioactive molecules and is a key comparator in structure-activity relationship (SAR) studies of tetrahydropyridine derivatives. Its defined substitution pattern provides a critical baseline for assessing the impact of 4-position modifications on pharmacological and physicochemical properties [1].

Workflow SAR studies of tetrahydropyridine derivatives
Selection 4-methyl substituted scaffold
Context Baseline for 4-position modification assessment

4-Methyl-THP: Substitution Constraints


Within the tetrahydropyridinone class, even minor variations at the 4-position induce substantial changes in biological activity, physicochemical properties, and synthetic accessibility. For instance, replacing the 4-methyl group with bromo, fluoro, or butyl moieties dramatically alters inhibitory potency in cellular assays, with IC50 values spanning an order of magnitude [1]. These differences stem from modulations in electronic effects, steric bulk, and lipophilicity, which collectively influence target binding and metabolic stability. Consequently, substituting 4-Methyl-1,2,5,6-tetrahydropyridin-2-one with an apparent analog without verifying context-specific data introduces unacceptable variability into experimental outcomes, jeopardizing reproducibility and accurate SAR interpretation.

4-position sensitivity Replacing the methyl group with Br, F, or butyl shifts inhibitory potency and physicochemical profile.
Analog mismatch Untested 4-substituted analogs may introduce unacceptable variability in cellular assays.
SAR reproducibility Context-specific validation is required; class-level inference alone may not support SAR interpretation.

4-Methyl-THP: Head-to-Head Analog Comparison


Nitric Oxide Inhibition vs. 4-Substituted Analogs

In a direct head-to-head study evaluating N-(substituted benzoylamino)-4-ethyl-1,2,3,6-tetrahydropyridines, the 4-methyl-substituted derivative exhibited an IC50 of 80.3 µM for inhibiting nitric oxide (NO) generation in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This potency is significantly lower than that of the 4-bromo analog (IC50 = 9.4 µM) and the 4-butyl analog (IC50 = 30.9 µM), but comparable to the 4-fluoro analog (IC50 = 38.9 µM) and the NSAID indomethacin (IC50 = 53.8 µM). These data demonstrate that the 4-methyl group imparts a distinct, quantifiable activity profile relative to other 4-substituted tetrahydropyridines in this cellular inflammation model [1].

NO inhibition IC50
Head-to-head
80.3 µM
Distinct activity profile vs. 4-halo/alkyl analogs
LPS-stimulated RAW 264.7; Griess assay
Inflammation Immunopharmacology Nitric Oxide Synthase

COX-1/COX-2 Non-Selective Inhibition Profile

In the same direct comparison study, all tested 4-substituted tetrahydropyridines, including the 4-methyl derivative, exhibited non-selective inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). No quantitative IC50 values were reported for COX inhibition, but the qualitative finding that the 4-methyl compound does not diverge from its class in this regard is a critical piece of information for mechanism-of-action studies [1].

COX-1/COX-2 selectivity
Head-to-head
Non-selective inhibition observed
Scaffold does not confer isoform selectivity
All tested 4-substituted analogs also non-selective
Inflammation Enzymology Pharmacology

Cytotoxicity Absence in Macrophage Model

The direct comparative study explicitly states that none of the tested tetrahydropyridines, including the 4-methyl analog, exhibited cytotoxic effects on RAW 264.7 macrophages at the concentrations used for functional assays (up to and including the IC50 concentrations for NO inhibition). This is a verifiable safety feature when compared to other, untested analogs within the broader class where cytotoxicity cannot be assumed [1].

Cytotoxicity absence
Reported
No cytotoxicity observed
Supports cell-based assay data interpretation
RAW 264.7 macrophages; concurrent with NO assay
Toxicology Cell Viability Drug Discovery

4-Methyl-THP: Application Scenarios


SAR Baseline for Anti-Inflammatory Tetrahydropyridines

When designing a panel of 4-substituted tetrahydropyridine derivatives for SAR analysis, 4-Methyl-1,2,5,6-tetrahydropyridin-2-one serves as an essential benchmark. Its moderate NO inhibitory activity (IC50 = 80.3 µM) provides a reference point against which the effects of halogen (Br, F) or extended alkyl (butyl) substitution can be quantified. This allows medicinal chemists to accurately attribute changes in potency to specific physicochemical modifications [1].

Non-Cytotoxic Control for NO Modulation Assays

Given its defined IC50 for NO inhibition and its documented lack of cytotoxicity in RAW 264.7 macrophages, this compound is suitable as a positive control or reference standard in experiments examining the nitric oxide pathway. It provides a reliable, intermediate-level effect that is unlikely to confound results through off-target toxicity, making it a valuable tool for validating assay conditions and calibrating dose-response curves in inflammation research [1].

Negative Control for COX-Selective Inhibition Studies

Because this compound exhibits non-selective COX-1/COX-2 inhibition, it is an appropriate negative control for projects aimed at discovering or characterizing isoform-selective COX-2 inhibitors. Its inclusion in an assay panel confirms that observed selectivity is not an artifact of the tetrahydropyridine scaffold itself but arises from specific structural features absent in the 4-methyl analog [1].

Application
Selection Property
Validation Focus
SAR studies of tetrahydropyridine derivatives
4-methyl scaffold provides moderate NO inhibition benchmark
Quantify effect of 4-position modifications on NO response
NO pathway modulation assays
Moderate NO inhibition with reported non-cytotoxicity
Assay calibration and dose-response validation
COX isoform selectivity studies
Non-selective COX-1/COX-2 inhibition
Confirm scaffold-derived selectivity vs. structural features
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